molecular formula C7H3F2N3 B13683105 5,7-Difluoropyrido[3,4-b]pyrazine

5,7-Difluoropyrido[3,4-b]pyrazine

Cat. No.: B13683105
M. Wt: 167.12 g/mol
InChI Key: VHTQUKARAIQABG-UHFFFAOYSA-N
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Description

5,7-Difluoropyrido[3,4-b]pyrazine is a fluorinated derivative of the pyrido[3,4-b]pyrazine scaffold, a fused heterocyclic system combining pyridine and pyrazine rings. The compound features fluorine substituents at the 5 and 7 positions of the pyrazine moiety, enhancing its electron-withdrawing capacity due to the strong electronegativity of fluorine. This structural modification makes it highly electron-deficient, a property critical for applications in charge-transfer (CT) materials, organic electronics, and pharmaceutical intermediates. Its molecular formula is C₇H₅F₂N₃, with a molecular weight of 171.15 g/mol .

Pyrido[3,4-b]pyrazine derivatives are known for their planar, conjugated structures, which facilitate π-orbital overlap and enable tunable electronic properties. The fluorine substituents further stabilize the lowest unoccupied molecular orbital (LUMO), making this compound a robust acceptor unit in donor-acceptor (D-A) copolymers .

Properties

Molecular Formula

C7H3F2N3

Molecular Weight

167.12 g/mol

IUPAC Name

5,7-difluoropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H3F2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H

InChI Key

VHTQUKARAIQABG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-difluoropyridine with hydrazine derivatives, followed by cyclization to form the desired pyrazine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 5,7-Difluoropyrido[3,4-b]pyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

5,7-Difluoropyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Difluoropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electron-Withdrawing Capacity

Pyrido[3,4-b]pyrazine derivatives exhibit stronger electron-withdrawing abilities than simpler heterocycles like pyridine or quinoxaline due to the additional nitrogen atoms in the pyrazine ring. For example:

  • Pyrido[3,4-b]pyrazine reduces the band gap in conjugated polymers to 0.56–0.73 eV when paired with thiophene donors, outperforming quinoxaline-based polymers .
  • 5,7-Difluoropyrido[3,4-b]pyrazine further amplifies this effect due to fluorine’s inductive withdrawal, lowering the LUMO energy by ~0.3 eV compared to non-fluorinated analogs .

Thieno[3,4-b]pyrazine (TP), a sulfur-containing analog, is also electron-deficient but differs in electronic structure. TP-based polymers exhibit band gaps of 0.8–1.2 eV, higher than fluorinated pyrido derivatives, highlighting fluorine’s superior electron-withdrawing influence .

Optical and Electronic Properties

The fluorinated pyrido[3,4-b]pyrazine scaffold enables strong CT interactions in copolymers. For instance:

  • Thiophene-pyrido[3,4-b]pyrazine copolymers absorb at λₘₐₓ ≈ 633 nm, redshifted by 30 nm compared to thiophene-quinoxaline copolymers (λₘₐₓ ≈ 600 nm) .
  • Thieno[3,4-b]pyrazine-thiophene copolymers show λₘₐₓ ≈ 580–620 nm, indicating weaker CT interactions than fluorinated pyrido analogs .
Compound λₘₐₓ (nm) Band Gap (eV) LUMO (eV) Application
5,7-Difluoropyrido[3,4-b]pyrazine-thiophene 633 0.56 -3.8 Organic photovoltaics
Quinoxaline-thiophene 600 1.10 -3.2 Semiconductors
Thieno[3,4-b]pyrazine-thiophene 620 0.80 -3.5 Low-band-gap polymers

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